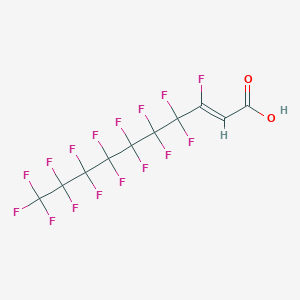
2-Decenoic acid, 3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Decenoic acid, 3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluoro-: is a fluorotelomer that is dec-2-enoic acid substituted by fluoro groups at positions 3, 4, 4, 5, 5, 6, 6, 7, 7, 8, 8, 9, 9, 10, 10, and 10 respectively.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 2-Decenoic acid, 3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluoro- typically involves the telomerization of tetrafluoroethylene with an appropriate unsaturated carboxylic acid precursor. The reaction conditions often include the use of radical initiators and specific catalysts to control the addition of fluoro groups at the desired positions .
Industrial Production Methods: : Industrial production of 2-Decenoic acid, 3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluoro- involves large-scale telomerization processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
Oxidation: 2-Decenoic acid, 3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluoro- can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro groups are replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in polar solvents.
Major Products
Oxidation: Formation of perfluorinated carboxylic acids.
Reduction: Formation of partially fluorinated alcohols.
Substitution: Formation of various substituted fluorotelomers.
科学研究应用
Chemistry
Environmental Fate and Degradation: Studies on the degradation of fluorotelomer carboxylic acids in environmental samples show rapid degradation, suggesting these compounds are reactive and labile.
Toxicity Studies: Comparative toxicity studies with perfluorinated acids have shown that fluorotelomer carboxylic acids can be more toxic to aquatic organisms.
Biology and Medicine
Metabolism and Biotransformation: Research on the metabolic pathways of fluorotelomer alcohols provides insights into the formation of these compounds and their potential accumulation in living organisms.
Protein Binding and Potential Toxicity: Studies on the covalent binding of fluorotelomer unsaturated carboxylic acids to proteins in biological systems offer insights into potential toxicity mechanisms.
Industry
Soil Biodegradation Studies: The biotransformation of fluorotelomer-based compounds in soil microcosms is essential for understanding the environmental degradation processes of these substances.
作用机制
The mechanism of action of 2-Decenoic acid, 3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluoro- involves its interaction with various molecular targets and pathways. The compound can act as a persistent organic pollutant, resisting environmental degradation and bioaccumulating in animal tissues . It can also disrupt protein functions by covalently binding to proteins in biological systems, potentially leading to toxicity.
相似化合物的比较
Similar Compounds
62 Fluorotelomer unsaturated carboxylic acid: A fluorotelomer that is oct-2-enoic acid substituted by fluoro groups at positions 3, 4, 4, 5, 5, 6, 6, 7, 7, 8, 8, and 8 respectively.
73 Fluorotelomer carboxylic acid: Another fluorotelomer with a different chain length and substitution pattern.
Uniqueness
2-Decenoic acid, 3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluoro-: is unique due to its specific substitution pattern and chain length, which confer distinct chemical and physical properties.
属性
分子式 |
C10H2F16O2 |
|---|---|
分子量 |
458.1 g/mol |
IUPAC 名称 |
(Z)-3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodec-2-enoic acid |
InChI |
InChI=1S/C10H2F16O2/c11-2(1-3(27)28)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)26/h1H,(H,27,28)/b2-1- |
InChI 键 |
WHZXTVOEGZRRJM-UPHRSURJSA-N |
SMILES |
C(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)C(=O)O |
手性 SMILES |
C(=C(/C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\F)\C(=O)O |
规范 SMILES |
C(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)C(=O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















